Berberine, sulfate

Dissolution Pharmaceutical formulation Analytical method development

Choose Berberine Sulfate (CAS 316-41-6) for superior aqueous solubility (1:30 w/v, ~33.3 mg/mL)—a 16.7-fold advantage over the hydrochloride salt—ensuring reliable dissolution in GI-simulating media. The well-characterized oral bioavailability (0.26% in rats) makes it the definitive reference for novel formulation strategies. Its rank-order antimicrobial potency (IC50 101.4 μg/mL) and 70.8% transcriptomic overlap with Rhizoma Coptidis extract further position it as the preferred reference standard for botanical QC and mechanistic studies.

Molecular Formula C20H18NO8S-
Molecular Weight 432.4 g/mol
CAS No. 316-41-6
Cat. No. B1666801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberine, sulfate
CAS316-41-6
SynonymsAI3-61947, Berberal, Berberin sulfate, Berberine sulfate, Berberine sulphate
Molecular FormulaC20H18NO8S-
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-2
InChIKeyJISRTQBQFQMSLG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN CHLOROFORM /TRIHYDRATE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Berberine Sulfate (CAS 316-41-6): Procurement-Relevant Physicochemical and Analytical Specifications


Berberine sulfate (CAS 316-41-6) is a quaternary ammonium salt of the isoquinoline alkaloid berberine, commercially supplied as an anhydrous or trihydrate solid with a molecular formula of C40H36N2O12S and molecular weight of 768.79 g/mol [1]. The compound exists as a light yellow to yellow crystalline powder with a characteristic bitter taste, melting at 274–275°C with decomposition . It is soluble in water (1:30 w/v ratio) and slightly soluble in ethanol, but practically insoluble in chloroform, ether, and non-polar organic solvents [2]. High-purity material (≥98.0% by HPLC and non-aqueous titration) is commercially available, with storage stability of 36 months in lyophilized form at -20°C under desiccated conditions [1][3].

Berberine Sulfate vs. Alternative Salt Forms: Why Chloride or HCl Salts Are Not Interchangeable in Dissolution-Driven Applications


Substituting berberine sulfate with berberine chloride or hydrochloride based solely on free-base equivalence introduces quantifiable performance divergence in dissolution-limited systems. The sulfate salt exhibits substantially higher aqueous solubility (1:30 w/v, ~33.3 mg/mL in water) compared to the hydrochloride salt (1:500 w/v, ~2 mg/mL), representing a ~16.7-fold solubility advantage [1][2]. This disparity translates directly to dissolution behavior in gastrointestinal-relevant media: the apparent solubility and dissolution rate of berberine hydrochloride are significantly lower than those of the sulfate salt under simulated GI fluid pH conditions [3]. Consequently, procurement decisions based purely on cost-per-kilogram or free-base content ignore the functional impact of the counterion on dissolution-dependent outcomes, including in vitro assay reproducibility and formulation development.

Berberine Sulfate (CAS 316-41-6): Quantified Differentiation from Protoberberine Analogs and Alternate Salts


Aqueous Solubility: Berberine Sulfate vs. Berberine Hydrochloride

Berberine sulfate exhibits substantially higher aqueous solubility than its hydrochloride counterpart. The sulfate salt dissolves at a ratio of 1 part compound per 30 parts water (1:30 w/v), whereas the hydrochloride salt requires 500 parts water per 1 part compound (1:500 w/v) [1][2]. This solubility differential is further corroborated by dissolution studies in gastrointestinal-like media, where the sulfate salt demonstrates a significantly higher dissolution rate and apparent solubility [3].

Dissolution Pharmaceutical formulation Analytical method development

Antimicrobial Potency (IC50): Berberine vs. Palmatine and Jatrorrhizine Against Staphylococcus aureus

In a microcalorimetric study evaluating growth inhibition of Staphylococcus aureus, berberine demonstrated a half-maximal inhibitory concentration (IC50) of 101.4 μg/mL. This represents 2.4-fold greater potency than palmatine (IC50 = 241.0 μg/mL) and 7.8-fold greater potency than jatrorrhizine (IC50 = 792.3 μg/mL) [1]. The rank order of antimicrobial activity established was berberine > coptisine > palmatine > epiberberine > jatrorrhizine, with the methylenedioxy substitution at C2–C3 identified as a structural determinant of enhanced activity [2].

Antimicrobial susceptibility Microcalorimetry IC50 determination

In Vivo Glucose-Lowering Efficacy: Berberine vs. Berberrubine in High-Fat Diet-Induced Obese Mice

In a high-fat diet-induced obese mouse model, oral administration of berberine (150 mg/kg) reduced serum glucose by 23.15% relative to control. Its primary metabolite, berberrubine (M1), achieved a 48.14% reduction at a lower dose (50 mg/kg) [1][2]. However, berberine exhibited a stronger modulatory effect on systemic bile acids, which are upstream regulators of the intestinal FXR signaling pathway implicated in glycemic control [3]. This divergent efficacy profile—greater glucose lowering for berberrubine vs. broader bile acid modulation for berberine—highlights distinct pharmacological signatures that preclude simple substitution.

Metabolic pharmacology Glucose homeostasis FXR agonism

Transcriptomic Target Engagement: Berberine vs. Coptisine and Palmatine in HepG2 Cells

Transcriptome-wide analysis in HepG2 hepatocellular carcinoma cells revealed that berberine exhibits the highest degree of functional similarity to Rhizoma Coptidis extract (RCE), with 70.8% of differentially expressed genes (DEGs) overlapping between berberine treatment and RCE treatment. In comparison, coptisine shared 52.6% overlap and palmatine shared only 42.1% overlap with RCE [1]. This indicates that berberine recapitulates the transcriptional signature of the whole extract more faithfully than its structurally related analogs, positioning it as the preferred reference standard for mechanism-of-action studies involving Coptis-derived preparations.

Transcriptomics Differential gene expression Mechanism of action

Oral Bioavailability Benchmark: Berberine Sulfate in Rats Establishes Critical Reference Value for Formulation Development

The absolute oral bioavailability of berberine sulfate in rats has been rigorously quantified at 0.26% when administered orally at 10 mg/kg (expressed as berberine free base) [1]. This value, determined via LC-MS/MS plasma analysis following intravenous (1 mg/kg) and oral (10 mg/kg) administration, serves as a critical baseline for evaluating formulation strategies aimed at enhancing berberine absorption. In the same study, rectal administration using Witepsol® H15 suppository base achieved bioavailabilities of 17.0% (1 mg/kg), 24.3% (3 mg/kg), and 12.3% (10 mg/kg), representing a >65-fold improvement over the oral route at the 1 mg/kg dose [2].

Pharmacokinetics Bioavailability Oral absorption

Berberine Sulfate (CAS 316-41-6): Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Bioavailability Enhancement Formulation Studies

Berberine sulfate's well-characterized oral bioavailability of 0.26% in rats makes it the optimal reference compound for evaluating novel formulation strategies. Researchers developing enteric coatings, nanoparticle encapsulation, absorption enhancers, or prodrug approaches can directly benchmark their bioavailability improvements against this established value. The sulfate salt's superior water solubility (1:30) relative to hydrochloride (1:500) further facilitates aqueous-based formulation development [1].

Antimicrobial Susceptibility Testing and Botanical Extract Standardization

The rank-order antimicrobial potency of protoberberine alkaloids—berberine (IC50 = 101.4 μg/mL) > coptisine > palmatine (IC50 = 241.0 μg/mL) > jatrorrhizine (IC50 = 792.3 μg/mL)—establishes berberine sulfate as the primary potency marker for quality control of Coptis chinensis, Berberis, and Phellodendron extracts [2]. Laboratories standardizing botanical antimicrobial preparations should calibrate their assays against berberine sulfate to ensure batch-to-batch consistency and accurate label claims.

Transcriptomic Reference Compound for Coptidis Rhizoma Mechanism-of-Action Studies

With 70.8% overlap of differentially expressed genes relative to whole Rhizoma Coptidis extract in HepG2 cells—outperforming both coptisine (52.6%) and palmatine (42.1%)—berberine sulfate is the preferred reference alkaloid for in vitro transcriptomic studies investigating the molecular mechanisms of Coptis-derived traditional medicines [3]. Its transcriptional signature most faithfully recapitulates that of the crude extract, reducing confounding variables in pathway analysis.

Dissolution and Solubility Method Development in Pharmaceutical Quality Control

The substantial solubility differential between berberine sulfate (1:30 w/v) and berberine hydrochloride (1:500 w/v) [4], coupled with documented dissolution rate superiority in GI-simulating media [5], positions berberine sulfate as the preferred salt form for developing and validating USP/EP dissolution methods. Analytical laboratories should explicitly specify the salt form in all certificates of analysis and method validation reports, as the sulfate-to-hydrochloride solubility difference exceeds 16-fold and directly impacts dissolution test outcomes.

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